molecular formula C24H24N4O3S B2845987 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea CAS No. 2097903-76-7

3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea

Cat. No.: B2845987
CAS No.: 2097903-76-7
M. Wt: 448.54
InChI Key: KVDRCVUUUXTHJT-UHFFFAOYSA-N
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Description

3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiadiazole core, which is known for its electronic properties, making it a candidate for research in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Attachment of the Cyclopropyl Group:

    Coupling with Diphenylurea: The final step involves coupling the benzothiadiazole derivative with diphenylurea under conditions that facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole core.

    Reduction: Reduction reactions can also occur, potentially modifying the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and properties.

    Industry: Applications in organic electronics and photonics due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole core could play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar cores but different substituents.

    Diphenylurea Derivatives: Compounds with similar urea linkages but different aromatic groups.

Uniqueness

What sets 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea apart is the combination of the benzothiadiazole core with the cyclopropyl and diphenylurea groups, which could confer unique electronic and biological properties.

Properties

IUPAC Name

3-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c29-24(27(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-17-18-26-22-13-7-8-14-23(22)28(21-15-16-21)32(26,30)31/h1-14,21H,15-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDRCVUUUXTHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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